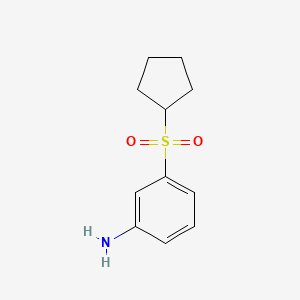
8-Bromo-1,2-dihydronaphthalene
Descripción general
Descripción
8-Bromo-1,2-dihydronaphthalene is a chemical compound with the molecular formula C10H9Br . It has a molecular weight of 209.08 .
Synthesis Analysis
The synthesis of this compound and similar compounds has been discussed in various studies . For instance, one method involves the cyclization of 1-bromo-2-(prop-2-enyloxy)naphthalene . Another approach involves the dearomatisation of naphthalene derivatives by the nucleophilic addition of certain organometallic reagents .Molecular Structure Analysis
The molecular structure of this compound consists of a naphthalene core with a bromine atom attached at the 8th position . The compound has a molecular weight of 209.08 and a molecular formula of C10H9Br .Chemical Reactions Analysis
While specific chemical reactions involving this compound are not detailed in the search results, dihydronaphthalene derivatives in general are known to undergo various reactions such as bromination, cyclopropanation, dipolar cycloaddition, and epoxidation .Physical And Chemical Properties Analysis
This compound has a molecular weight of 209.08 and a molecular formula of C10H9Br . It should be stored in a dry place at 2-8°C .Aplicaciones Científicas De Investigación
Synthesis and Chemical Transformations
Enantioselective Synthesis : 1,2-Dihydronaphthalenes, including derivatives like 8-Bromo-1,2-dihydronaphthalene, are pivotal in medicinal and synthetic chemistry. Oxidative N-heterocyclic carbene catalysis has been employed for the diastereo- and enantioselective synthesis of 1,2-dihydronaphthalenes, yielding compounds with high selectivity and efficiency, which can be further transformed into alcohols, amides, and epoxides (Perveen et al., 2017).
Generation of Cycloallenes and Dimerization : The addition of bromofluorocarbene to 1,4-dihydronaphthalene has been studied, generating tricyclic hydrocarbons and allene dimers, thereby confirming the formation of cycloallenes as reactive intermediates (Azizoglu et al., 2007).
Formation of Multi-Substituted Dihydronaphthalene Scaffolds : Research has shown the use of rhodium catalysis in the synthesis of multi-substituted dihydronaphthalene scaffolds, which are important in the construction of complex molecular structures (Fang et al., 2009).
Materials and Physical Chemistry Applications
Infrared Multiphoton Dissociation Study : Protonated 1,2-dihydronaphthalene has been studied through infrared multiphoton dissociation, providing insights into molecular behavior and potential applications in understanding the formation of hydrogen in the interstellar medium (Vala et al., 2009).
Thermodynamic Properties : Research on the thermodynamic properties of 1,2-dihydronaphthalene, including its decomposition behavior and entropy calculations, contributes to a deeper understanding of its physical characteristics, which could be relevant for various applications in material science (Chirico & Steele, 2008).
Spectroscopic Investigation : A comprehensive spectroscopic study of 1,4-dihydronaphthalene, closely related to this compound, in its ground and excited states has provided valuable data on molecular vibrations and electronic states, which can be crucial for understanding its chemical behavior and potential in material sciences (Rishard et al., 2009).
Direcciones Futuras
While specific future directions for 8-Bromo-1,2-dihydronaphthalene are not mentioned in the search results, research into dihydronaphthalene derivatives and similar compounds continues to be an active area of study . These compounds are found in many natural and non-natural products and drug candidates with relevant biological and pharmacological activities , suggesting potential future applications in various fields.
Propiedades
IUPAC Name |
8-bromo-1,2-dihydronaphthalene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9Br/c11-10-7-3-5-8-4-1-2-6-9(8)10/h1,3-5,7H,2,6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RPBKSKDSTJXNRY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C=C1)C=CC=C2Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10518525 | |
| Record name | 8-Bromo-1,2-dihydronaphthalene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10518525 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
209.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
87779-57-5 | |
| Record name | 8-Bromo-1,2-dihydronaphthalene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10518525 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





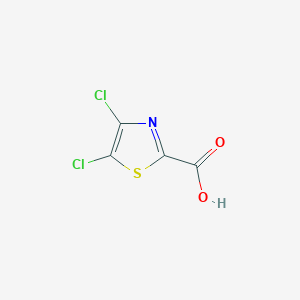
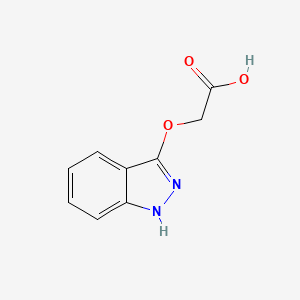
![[3-(Phenoxymethyl)phenyl]methanol](/img/structure/B1610764.png)
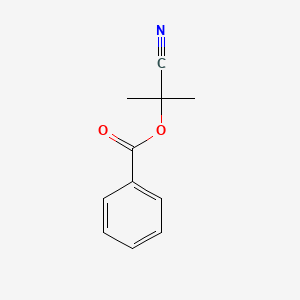
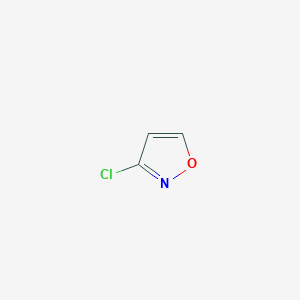
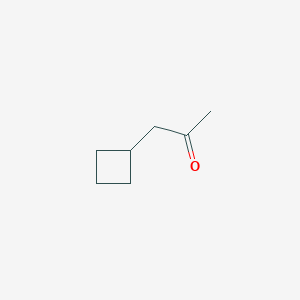
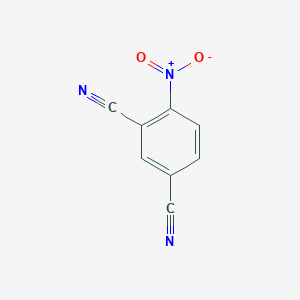
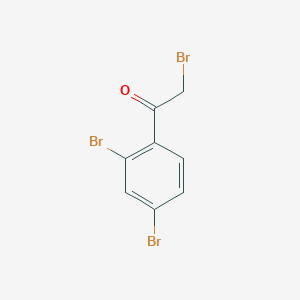
![1-(p-Tolyl)-3-azabicyclo[3.1.0]hexane-2,4-dione](/img/structure/B1610775.png)
